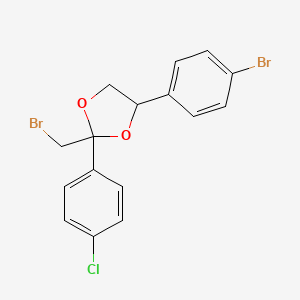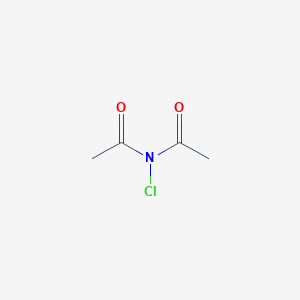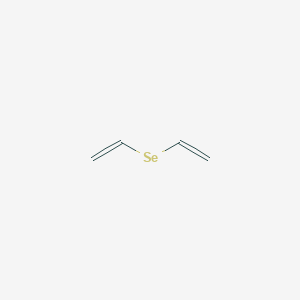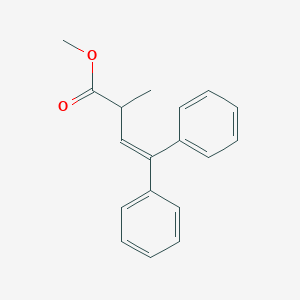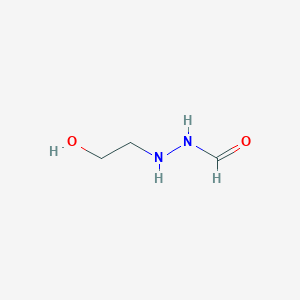
N'-(2-Hydroxyethyl)formohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Hydroxyethyl)formohydrazide is a chemical compound with the molecular formula C3H8N2O2 It is a derivative of formohydrazide, where a hydroxyethyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formohydrazide: The parent compound of N’-(2-Hydroxyethyl)formohydrazide.
Acetyl hydrazine: A similar compound with an acetyl group instead of a hydroxyethyl group.
Benzoyl hydrazine: Contains a benzoyl group attached to the hydrazine moiety.
Uniqueness
N’-(2-Hydroxyethyl)formohydrazide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60098-99-9 |
|---|---|
Molekularformel |
C3H8N2O2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
N-(2-hydroxyethylamino)formamide |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7) |
InChI-Schlüssel |
XBMPZLNHQPUKFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

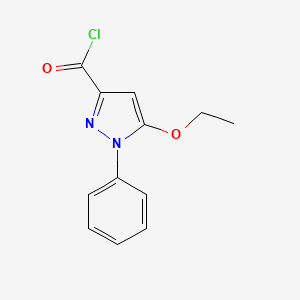
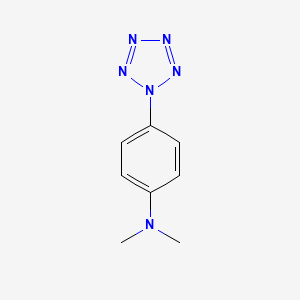
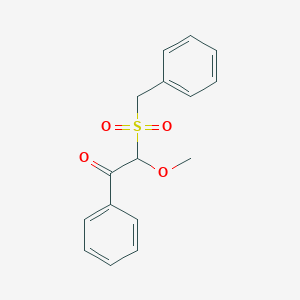
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)

